

Application Notes and Protocols for In Vivo Studies of Elenestinib Phosphate

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Compound of Interest

Compound Name: *Elenestinib phosphate*

Cat. No.: *B12390645*

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Introduction

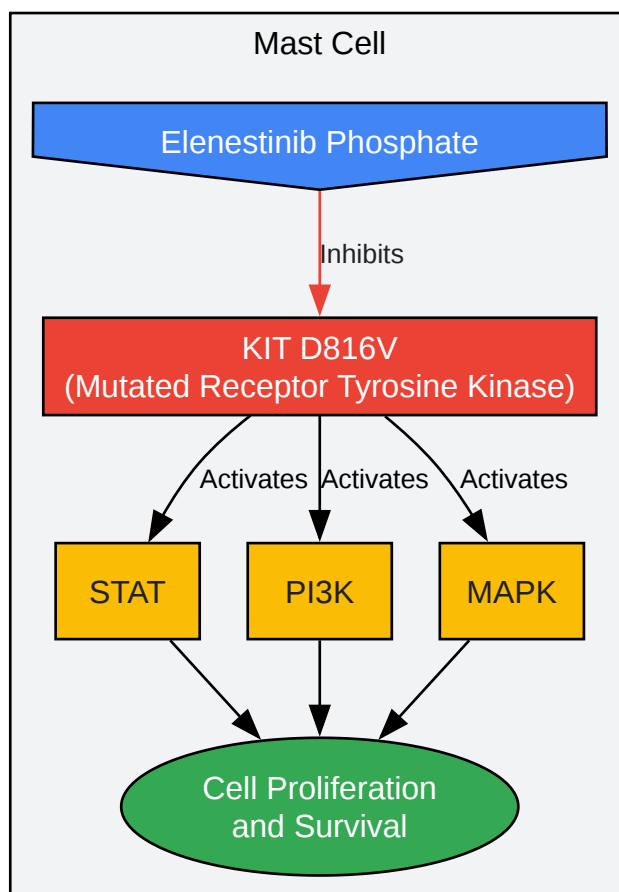
Elenestinib phosphate, also known as BLU-263, is a potent and selective, orally bioavailable inhibitor of the KIT D816V mutation, a key driver in approximately 95% of systemic mastocytosis (SM) cases.[1][2] It is a next-generation tyrosine kinase inhibitor designed with minimal central nervous system penetration to reduce the risk of neurological side effects.[3][4] These application notes provide an overview of Elenestinib's mechanism of action, and protocols for in vivo studies to help researchers determine its optimal dosage and evaluate its efficacy in preclinical models.

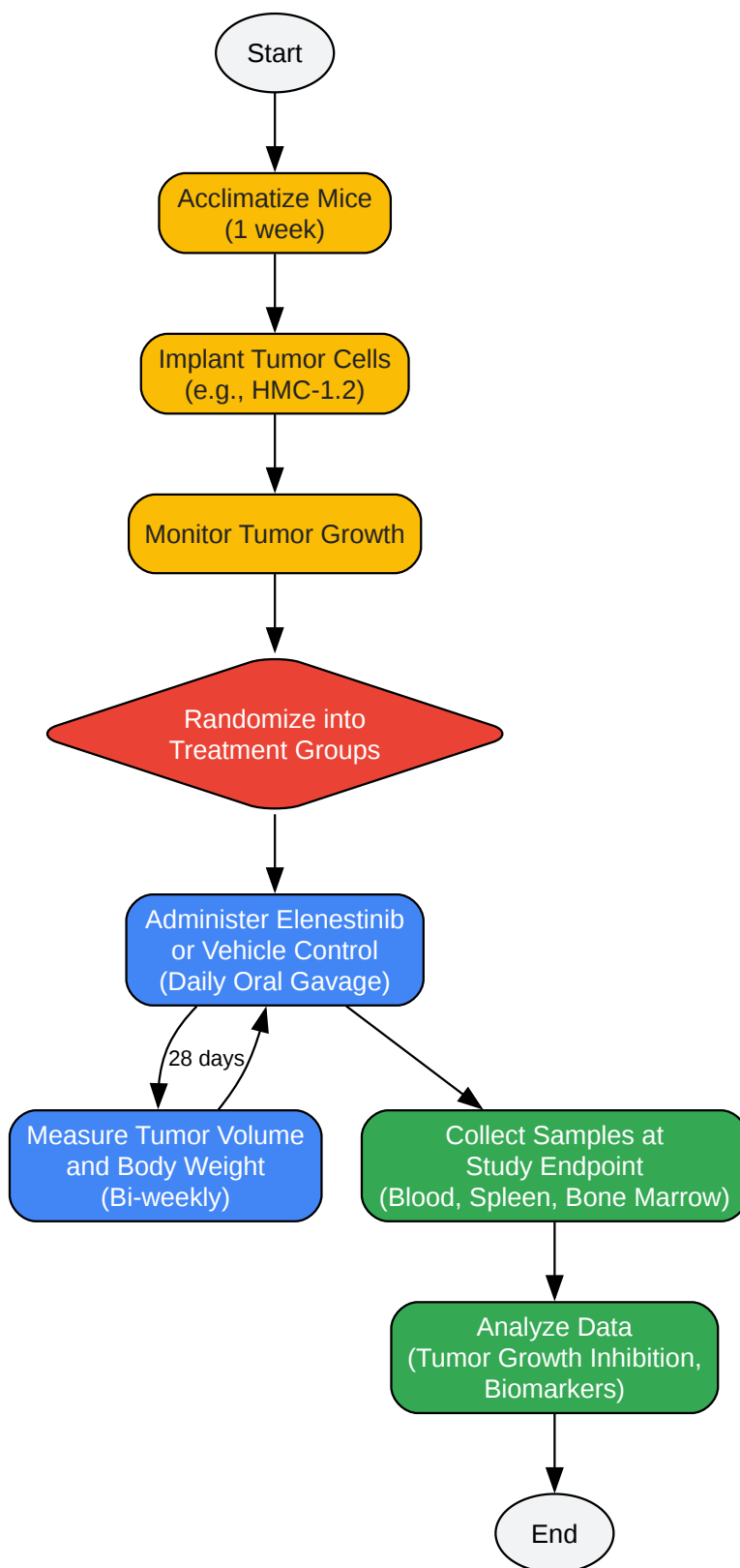
Mechanism of Action

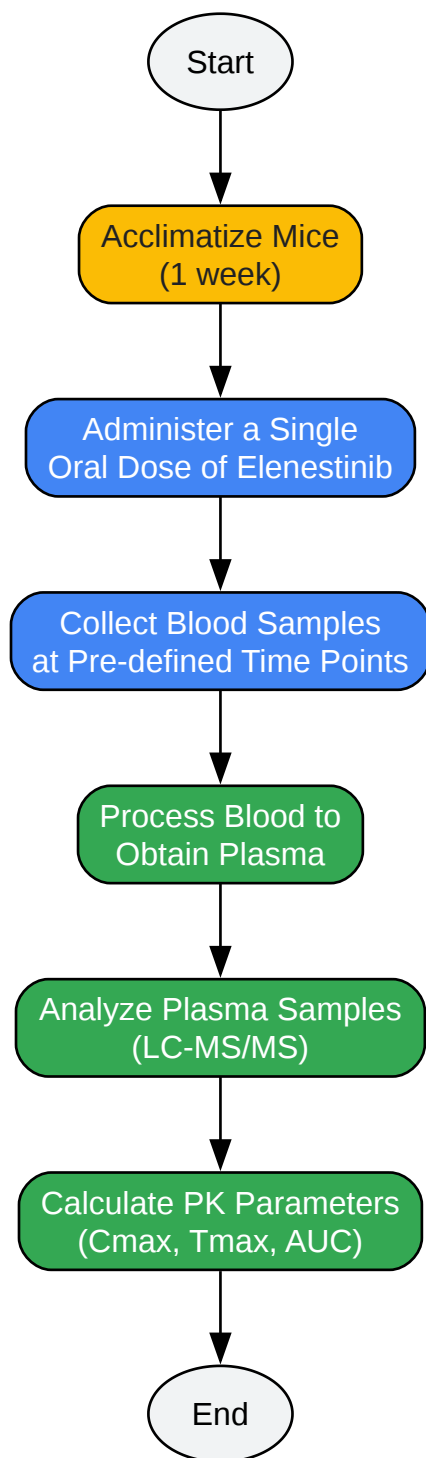
Elenestinib phosphate targets the constitutively active KIT D816V kinase, which promotes the survival and proliferation of mast cells. By selectively inhibiting this mutated kinase, Elenestinib induces apoptosis in the aberrant mast cells, thereby reducing mast cell burden and alleviating the symptoms of systemic mastocytosis.[5] In vitro studies have demonstrated its high potency, with a half-maximal inhibitory concentration (IC50) of 4.3 nM in cellular assays and a dissociation constant (Kd) of 0.24 nM in biochemical assays.[2]

KIT D816V Signaling Pathway

The following diagram illustrates the signaling pathway targeted by Elenestinib.







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